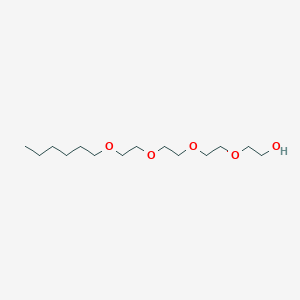
2-(Furan-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)butanamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)butanamide typically involves the reaction of furan-2-carboxylic acid with butylamine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is often carried out in a solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis. This technique uses microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of microwave reactors allows for precise control of reaction parameters, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Substituted furans with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the butyl group.
Furan-2-ylmethanamine: Contains a methanamine group instead of the butanamide group.
Furan-2-ylacetic acid: Contains an acetic acid group instead of the butanamide group
Uniqueness
2-(Furan-2-yl)butanamide is unique due to the presence of both the furan ring and the butanamide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-(furan-2-yl)butanamide |
InChI |
InChI=1S/C8H11NO2/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H2,9,10) |
InChI-Schlüssel |
CHNWTAFCVUKJDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CO1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


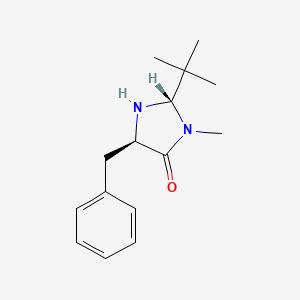
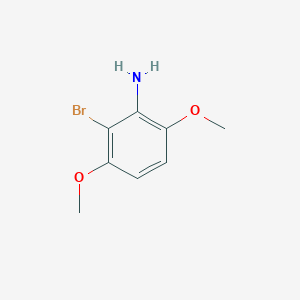
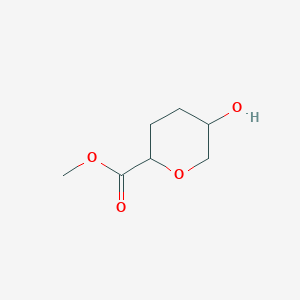
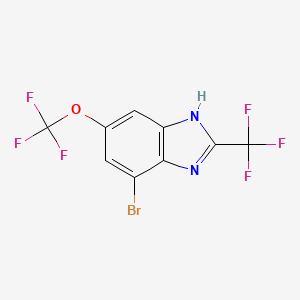
![(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B12860228.png)
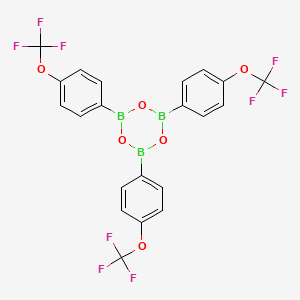
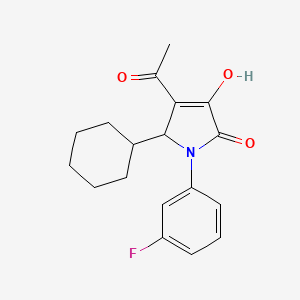

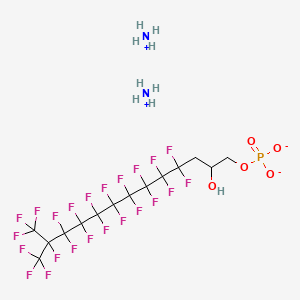
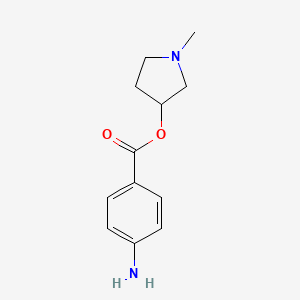
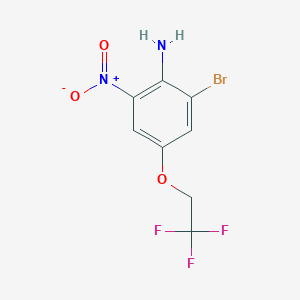
![N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine](/img/structure/B12860275.png)
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)
